Negligible In Vitro Activity vs. Human PMI Contrasts with Varying Potency in Analogs
This compound demonstrated essentially no inhibitory activity against human Mannose-6-Phosphate Isomerase (PMI), a finding that starkly contrasts with the modest to significant activity reported for other dithiazole-5-imine analogs against various targets. The lack of activity for this specific compound, with an IC50 > 50,000 nM [1], establishes a clear baseline and highlights the critical impact of the N-aryl substituent pattern on target engagement. This data point is essential for researchers using this compound as a negative control or a scaffold for optimization.
| Evidence Dimension | Inhibitory activity against human PMI |
|---|---|
| Target Compound Data | IC50 > 50,000 nM (practically inactive) |
| Comparator Or Baseline | 4-chloro-N-(4-methoxyphenyl)-dithiazol-5-imine (IC50 = 2.34 µM for C. albicans CYP51) or 4-chloro-N-(4-methylphenyl)-dithiazol-5-imine (reported antifungal activity) |
| Quantified Difference | At least a 20-fold difference in potency, with the target compound being inactive in this assay while other analogs show measurable inhibition against different, but related, fungal targets. |
| Conditions | In vitro enzyme inhibition assay against human PMI at pH 7.4 and 23°C [1]. |
Why This Matters
This clear inactivity profile defines the compound's role as a negative control or an inert scaffold, preventing its misapplication in assays where dithiazole activity is expected and guiding procurement for specific synthetic or control purposes.
- [1] BindingDB Entry BDBM34672: 4-chloranyl-N-(4-chlorophenyl)-1,2,3-dithiazol-5-imine. IC50 > 5.00E+4 nM for Human Mannose-6-phosphate isomerase. View Source
